

# 4-Methyl-1-pentyne physical and chemical properties

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## Compound of Interest

Compound Name: 4-Methyl-1-pentyne

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An In-depth Technical Guide to **4-Methyl-1-pentyne**

For Researchers, Scientists, and Drug Development Professionals

**Abstract:** **4-Methyl-1-pentyne**, also known as isobutyl acetylene, is a terminal alkyne with the chemical formula C<sub>6</sub>H<sub>10</sub>.<sup>[1]</sup> As a valuable building block in organic synthesis, it undergoes a variety of reactions characteristic of terminal alkynes, making it a versatile reagent for the introduction of the isobutylacetylene moiety into more complex molecules.<sup>[2][3]</sup> Its applications include use as a monomer matrix in the fabrication of mixed matrix membranes and participation in addition reactions such as halogenation, hydrogenation, hydrohalogenation, and hydration.<sup>[2][3]</sup> This document provides a comprehensive overview of its physical and chemical properties, experimental protocols for related syntheses, and key safety information.

## Core Physical and Chemical Properties

The fundamental properties of **4-methyl-1-pentyne** are summarized below. These data are critical for its handling, application in reactions, and purification.

## Table 1: Identifiers and Molecular Properties

Property	Value	Source(s)
IUPAC Name	4-methylpent-1-yne	<a href="#">[1]</a> <a href="#">[4]</a>
Synonyms	Isobutyl acetylene, Isobutylethyne	<a href="#">[1]</a> <a href="#">[5]</a>
CAS Number	7154-75-8	<a href="#">[1]</a>
Molecular Formula	C <sub>6</sub> H <sub>10</sub>	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	82.14 g/mol	<a href="#">[1]</a>
Canonical SMILES	CC(C)CC#C	<a href="#">[4]</a>
InChI Key	OXRWICUICBZVAE-UHFFFAOYSA-N	<a href="#">[1]</a>

## Table 2: Physical Properties

Property	Value	Source(s)
Appearance	Colorless liquid	<a href="#">[6]</a>
Boiling Point	61-62 °C (at 760 mmHg)	<a href="#">[4]</a>
Melting Point	-105 °C	<a href="#">[7]</a>
Density	0.698 g/mL at 25 °C	<a href="#">[4]</a>
Refractive Index (n <sub>20/D</sub> )	1.393	
Flash Point	-4.44 °C (24.0 °F) - closed cup	
Solubility	Insoluble in water. Soluble in common low-polarity organic solvents.	<a href="#">[2]</a> <a href="#">[8]</a>
Vapor Pressure	Data not readily available	
Enthalpy of Vaporization	28.42 kJ/mol (Joback Calculated)	<a href="#">[5]</a>

## Table 3: Spectral Data

Data Type	Details	Source(s)
<sup>1</sup> H NMR	Spectra available, showing characteristic peaks for the acetylenic proton and the isobutyl group.	[1][9]
<sup>13</sup> C NMR	Spectra available.	[10]
Mass Spectrometry	GC-MS data available through NIST.	[1]
IR Spectroscopy	FTIR and Gas-Phase IR spectra available.	[1][11]
Raman Spectroscopy	Spectra available.	[1]

## Chemical Properties and Reactivity

**4-Methyl-1-pentyne** exhibits reactivity typical of a terminal alkyne, making it a useful intermediate in organic synthesis.

- Stability: The compound is stable under normal temperatures and pressures. It should be stored in a cool, dry, and well-ventilated place away from oxidizing agents.[2]
- Acidity of Terminal Alkyne: The proton on the sp-hybridized carbon is weakly acidic and can be deprotonated by a strong base to form an acetylide. This anion is a potent nucleophile, useful for forming new carbon-carbon bonds.
- Addition Reactions: The carbon-carbon triple bond readily undergoes addition reactions. These include:
  - Hydrogenation: Catalytic hydrogenation can reduce the alkyne to the corresponding alkene (4-methyl-1-pentene) or, with complete reduction, the alkane (4-methylpentane).
  - Halogenation: Addition of halogens (e.g., Br<sub>2</sub>, Cl<sub>2</sub>) across the triple bond.[2][3]
  - Hydrohalogenation: Addition of hydrogen halides (e.g., HCl, HBr) which typically follows Markovnikov's rule.[2][12]

- Hydration: In the presence of acid and a mercury(II) catalyst, hydration yields an enol that tautomerizes to a ketone (4-methyl-2-pentanone).[12]
- Polymerization: **4-Methyl-1-pentyne** can be polymerized.[2][3] For instance, polymerization with a tungsten alkylidyne catalyst followed by hydrogenation can produce cyclic poly(4-methyl-1-pentene).[13]

## Logical Workflow: Properties and Reactions of 4-Methyl-1-pentyne

The following diagram illustrates the key properties and reaction pathways for **4-methyl-1-pentyne**.

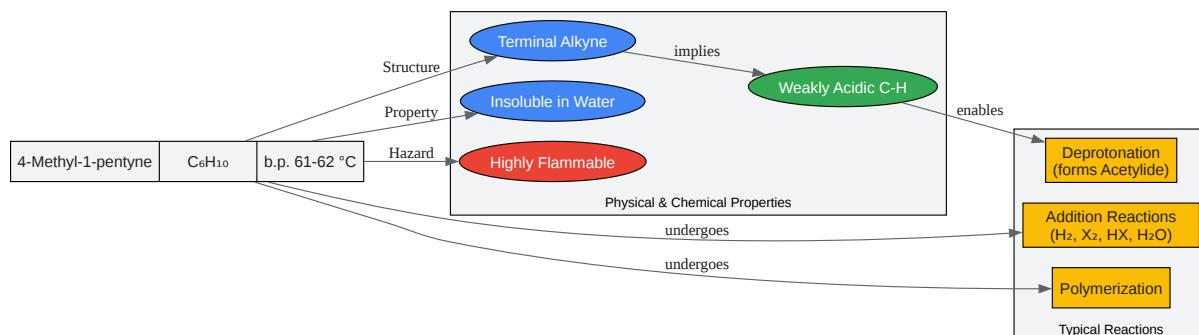


Figure 1: Properties and Reactions of 4-Methyl-1-pentyne

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Figure 1: Properties and Reactions of **4-Methyl-1-pentyne**

# Experimental Protocol: Synthesis of a Related Compound

While a specific, detailed protocol for the synthesis of **4-methyl-1-pentyne** was not found in the surveyed literature, the following protocol for the hydroboration-oxidation of the corresponding alkene, 4-methyl-1-pentene, provides a relevant example of a synthetic procedure involving a closely related C<sub>6</sub> hydrocarbon. This anti-Markovnikov hydration is a cornerstone of modern organic synthesis.

Objective: To synthesize 4-methyl-1-pentanol from 4-methyl-1-pentene via hydroboration-oxidation.[\[14\]](#)[\[15\]](#)

## Materials:

- 4-Methyl-1-pentene
- Borane-tetrahydrofuran complex (BH<sub>3</sub>·THF) solution (e.g., 1 M in THF)
- Anhydrous tetrahydrofuran (THF)
- Sodium hydroxide (NaOH) solution (e.g., 3 M)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>) (30% aqueous solution)
- Diethyl ether
- Saturated aqueous sodium chloride solution (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>) or sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

## Equipment:

- Flame-dried, two-necked round-bottom flask
- Dropping funnel or syringe pump
- Magnetic stirrer and stir bar

- Inert atmosphere setup (Nitrogen or Argon inlet)
- Ice bath
- Separatory funnel
- Rotary evaporator
- Distillation apparatus (for purification)

Procedure:

Part A: Hydroboration[14][15]

- Set up a flame-dried, two-necked round-bottom flask with a magnetic stir bar under an inert atmosphere (e.g., nitrogen).
- Dissolve 4-methyl-1-pentene (1.0 equivalent) in anhydrous THF and add it to the flask.
- Cool the flask to 0 °C using an ice bath.
- Slowly add the borane-THF solution (~1.1 eq of  $\text{BH}_3$ ) dropwise via the dropping funnel over 30-60 minutes. It is crucial to maintain the internal temperature at or below 0 °C to control the reaction.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours to ensure the reaction goes to completion.

Part B: Oxidation[14][15]

- Cool the reaction mixture back down to 0 °C in an ice bath.
- Slowly and carefully add the 3 M sodium hydroxide solution to the flask.
- Following the base, add the 30% hydrogen peroxide solution dropwise. This step is exothermic; ensure the internal temperature does not exceed 40 °C.

- Once the peroxide addition is complete, remove the ice bath and stir the mixture vigorously at room temperature for at least 1 hour to complete the oxidation.

#### Part C: Workup and Purification[14][15]

- Transfer the reaction mixture to a separatory funnel.
- Separate the organic layer from the aqueous layer.
- Extract the aqueous layer two more times with diethyl ether.
- Combine all organic layers and wash them sequentially with water and then brine.
- Dry the combined organic layer over anhydrous magnesium sulfate, filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- The resulting crude 4-methyl-1-pentanol can be purified by fractional distillation.

The following workflow diagram outlines the key steps of this experimental protocol.

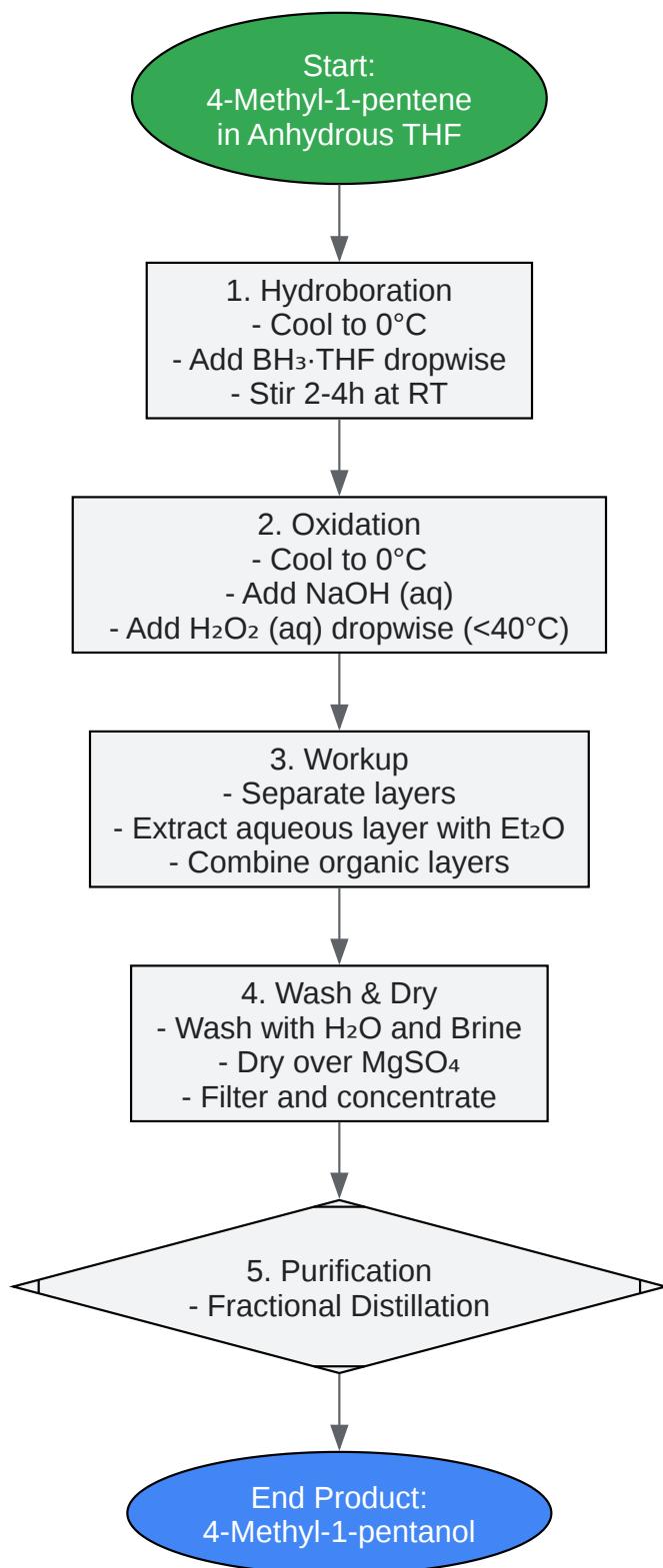


Figure 2: Experimental Workflow for Hydroboration-Oxidation

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Figure 2: Experimental Workflow for Hydroboration-Oxidation

## Safety and Handling

**4-Methyl-1-pentyne** is a hazardous chemical that requires careful handling.

- Physical Hazards: It is a highly flammable liquid and vapor (GHS02). Vapors may form explosive mixtures with air and can travel to an ignition source and flash back.[16] Keep away from heat, sparks, open flames, and hot surfaces.[17][18] All equipment must be grounded to prevent static discharge.[16][18]
- Health Hazards: May be fatal if swallowed and enters airways (aspiration hazard).[2][17] It can cause skin and eye irritation.[16] Inhalation may cause respiratory tract irritation, dizziness, and drowsiness.[6][16]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles or a face shield, and appropriate clothing to prevent skin exposure.[16] Use only in a well-ventilated area or under a fume hood.[16]
- Storage: Store in a cool, well-ventilated place in a tightly closed container.[2] Keep away from oxidizing agents.[2] The designated storage class is Flammable Liquids (Class 3).

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